molecular formula C7H4BrNOS B1408106 2-Bromobenzo[d]thiazol-7-ol CAS No. 1261561-64-1

2-Bromobenzo[d]thiazol-7-ol

Cat. No.: B1408106
CAS No.: 1261561-64-1
M. Wt: 230.08 g/mol
InChI Key: KRLIQZYTQKATIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromobenzo[d]thiazol-7-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a hydroxyl group at the 7-position of the benzothiazole ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

2-Bromobenzo[d]thiazol-7-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication and transcription . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses . The interactions between this compound and these biomolecules are primarily driven by its aromatic and heterocyclic structure, which allows for strong binding affinities and specific targeting.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, this compound can inhibit enzyme activity by binding to the active site and preventing substrate binding . Additionally, this compound can activate or inhibit signaling pathways by interacting with proteins involved in these pathways, leading to changes in gene expression and cellular responses . The ability of this compound to modulate these molecular processes makes it a powerful tool for studying cellular function and developing new therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes and for developing effective therapeutic strategies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound also involve interactions with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the enzymatic reactions . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic profile of the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with blood proteins, which can facilitate its transport to different organs and tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall activity . For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]thiazol-7-ol typically involves the bromination of benzo[d]thiazol-7-ol. One common method is the reaction of benzo[d]thiazol-7-ol with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromobenzo[d]thiazol-7-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzo[d]thiazol-7-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

2-bromo-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLIQZYTQKATIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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